molecular formula C16H20N2O3S2 B5853366 N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B5853366
M. Wt: 352.5 g/mol
InChI Key: JOXXFVWPALSKBQ-UHFFFAOYSA-N
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Description

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Reduction: Sodium borohydride (NaBH₄), ethanol (EtOH)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), bromine (Br₂)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the thiophene-2-sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-2-SULFONAMIDE: Similar structure but with a benzene ring instead of a thiophene ring.

    N-({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is unique due to the presence of both the morpholine and thiophene-2-sulfonamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-23(20,16-6-3-11-22-16)17-12-14-4-1-2-5-15(14)13-18-7-9-21-10-8-18/h1-6,11,17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXFVWPALSKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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